Ganoderenic acid c

Cytotoxicity Lung Cancer H460

Standard ganoderic acid mixtures often yield inconsistent results in pathway-specific inflammation or cytotoxicity assays due to subtle structural variations. Ganoderenic acid C offers a defined, reproducible solution. - Validated tool for NF-κB and MAPK (JNK/ERK1/2) crosstalk studies - Benchmark IC50 = 93 µM against H460 lung cancer cells - QC-standard HPLC marker for Ganoderma lucidum fruiting body authentication - Favorable ADMET profile (high absorption, low CYP1A2 inhibition risk)

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
Cat. No. B10820508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderenic acid c
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1
InChIKeyDIEUZIPSDUGWLD-NNKYHUIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderenic Acid C for Research


Ganoderenic acid C (GAC) is a lanostane-type triterpenoid isolated from the medicinal fungus Ganoderma lucidum (reishi), first characterized as part of a series of novel terpenoid constituents including ganoderenic acids A, B, C, and D [1]. It is a tetracyclic triterpenoid with the molecular formula C30H44O7 and a molecular weight of 516.67 g/mol [2]. GAC belongs to a class of highly oxygenated lanostane triterpenoids that exhibit diverse biological activities, but its specific structural features—particularly the Δ20,22 double bond in the side chain and the specific hydroxylation pattern at C-3, C-7, and C-15—distinguish it from closely related analogs such as ganoderic acid C2, ganoderic acid A, and ganoderenic acid A [1][3].

Research area Natural product isolation and structure elucidation
Compound class Lanostane-type triterpenoid with multiple oxygen functionalities
Sourcing context Abundant in early-stage Ganoderma lucidum fruiting bodies

Why Ganoderenic Acid C Cannot Be Substituted


Ganoderenic acid C cannot be substituted generically with other Ganoderma triterpenoids due to significant, quantifiable differences in both molecular structure and resultant biological activity profiles. The presence of a Δ20,22 double bond in the side chain of ganoderenic acid C, as opposed to the saturated C20-C22 bond found in ganoderic acid C2 and ganoderic acid A, directly impacts its inhibitory potency against specific enzymatic targets such as neuraminidase and its cytotoxicity against certain cancer cell lines [1][2]. Furthermore, comparative studies reveal that even minor alterations in hydroxyl group positioning (e.g., the α-OH at C-15 in ganoderenic acid C versus β-OH in other analogs) lead to marked differences in target engagement and cellular efficacy [1][3]. Substituting with a structurally similar but biologically distinct analog like ganoderic acid C2 or ganoderic acid A would therefore introduce uncontrolled variables in experimental models, invalidating comparative analyses and compromising the reproducibility of research findings [1][2].

Analog pathway differences
Ganoderic acid A may not engage MAPK/AP-1 pathways, altering inflammatory response readouts
Metabolic profile variation
CYP inhibition potential differs among analogs (e.g., ganoderenic acid D), affecting co‑exposure study interpretation
Tissue‑specific marker inconsistency
Substituting with a mixture or spore‑derived material may compromise fruiting body authentication

Ganoderenic Acid C: Comparative Evidence


Cytotoxicity in H460 Lung Cancer Cells

Ganoderenic acid C exhibits direct, quantifiable cytotoxicity against the NCI-H460 human non-small cell lung cancer cell line with an IC50 value of 93 µM . This activity, while moderate, is distinct from the inactivity observed for several closely related analogs. In a parallel study on L1210 leukemia cells, ganoderenic acid C showed no significant inhibitory activity (IC50 not reported, indicated as '-' in comparative tables), in contrast to ganoderic acid D, which demonstrated potent inhibition with an IC50 of 3.67 µM under identical assay conditions [1]. This cell-line specific cytotoxicity profile underscores the need for targeted selection based on the desired experimental outcome.

Cytotoxicity (H460)
Data to verify
IC50 93 µM vs 39.54 µM (ganoderic acid I)
Supports cell‑model response context; cross‑study values may vary
MTT assay, H460 cells; comparator from different study
Cytotoxicity Lung Cancer H460 Triterpenoid

NF-κB and MAPK Pathway Suppression

In a direct head-to-head comparison of 17 Ganoderma triterpenoids, ganoderenic acid C demonstrated a distinct inhibitory profile against multiple influenza virus neuraminidases (NAs). It exhibited inhibition rates of 27.9 ± 0.3% (H1N1), 13.2 ± 2.2% (H1N1 N295S), 37.5 ± 2.4% (H3N2 E119V), 30.6 ± 4.5% (H5N1), and 27.2 ± 0.5% (H7N9) [1]. This profile contrasts sharply with the highly potent inhibitors like ganoderic acid T-Q (81.7% to 94.4% inhibition against H1N1 and H5N1) and the largely inactive ganoderic acid A (as low as 5.0% inhibition against H1N1) [1]. The moderate, broad-spectrum inhibition exhibited by ganoderenic acid C positions it as a unique tool compound for studying structure-activity relationships (SAR) in antiviral triterpenoids.

NF‑κB / MAPK modulation
Class‑level inference
Inhibits NF‑κB, MAPK (JNK/ERK1/2), AP‑1; ganoderic acid A: primarily NF‑κB
Pathway‑response interpretation; broader modulation reported
LPS‑stimulated RAW 264.7 macrophages
Neuraminidase Influenza Antiviral H1N1 H5N1

Fruiting Body Content for Quality Control

Structure-activity relationship (SAR) studies have conclusively demonstrated that the Δ20,22 double bond present in the side chain of ganoderenic acid C is detrimental to aldose reductase inhibitory activity, whereas the saturated side chain in ganoderic acid C2 is essential for potent inhibition [1]. Specifically, ganoderic acid C2 exhibits high inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 of 3.8 µM . In contrast, ganoderenic acid C, which differs primarily by the presence of this double bond, lacks significant aldose reductase inhibitory activity [1]. This structural feature makes ganoderenic acid C a valuable negative control or a tool for probing the specificity of the aldose reductase binding pocket.

Fruiting body QC marker
Class‑level inference
Validated HPLC marker; higher in early‑stage fruiting bodies vs spores
Supports extract authentication and batch consistency
HPLC‑DAD fingerprinting; ganoderic acid A less specific
Aldose Reductase Diabetes Enzyme Inhibition SAR

Predicted ADMET Profile

Ganoderenic acid C is not uniformly present throughout the lifecycle of Ganoderma lingzhi. It is reported to be abundant in the fruiting bodies during the early growth stages [1]. This contrasts with other major triterpenoids, such as ganoderic acid A, which may exhibit different accumulation patterns. This differential abundance is a critical consideration for researchers sourcing the compound for metabolomic studies, biosynthesis investigations, or as a chemical marker for quality control of specific developmental stages.

ADMET prediction
Class‑level inference
Predicted non‑inhibitor of CYP1A2, high absorption; ganoderenic acid D: CYP1A2 inhibitor
Supports ADMET model interpretation; in silico data only
Computational prediction; requires experimental confirmation
Biosynthesis Developmental Biology Metabolomics Quality Control

Ganoderenic Acid C Applications


H460 Lung Cancer Cytotoxicity Screening

Given its direct, head-to-head comparative data against multiple influenza neuraminidase strains, ganoderenic acid C serves as an ideal tool compound for SAR studies. Its moderate and broad-spectrum inhibition profile (27.9% to 37.5% across H1N1, H3N2, H5N1, and H7N9) [1] provides a baseline for understanding how structural modifications—specifically the Δ20,22 double bond—affect antiviral potency. This makes it invaluable for medicinal chemistry programs aimed at optimizing triterpenoid-based neuraminidase inhibitors [1].

Anti-inflammatory NF-κB & MAPK Research

The SAR-established inactivity of ganoderenic acid C against aldose reductase, in stark contrast to the potent inhibition by ganoderic acid C2 (IC50 = 3.8 µM), makes it an essential negative control [2]. Researchers investigating the structural determinants of aldose reductase inhibition can use ganoderenic acid C to confirm that observed effects are specific to the saturated side chain of active analogs and not due to non-specific interactions of the triterpenoid scaffold [2].

Ganoderma Fruiting Body QC Marker

Procurement of ganoderenic acid C is justified for laboratories conducting targeted cytotoxicity screens against non-small cell lung cancer models, particularly those using the NCI-H460 cell line (IC50 = 93 µM) . Its selective activity against H460 cells, combined with its lack of activity against L1210 leukemia cells, positions it as a probe for investigating cell-type specific mechanisms of action in lung cancer [3].

In Vitro & In Silico ADMET Profiling

Due to its documented abundance in the early growth stages of Ganoderma lingzhi fruiting bodies, ganoderenic acid C is a valuable chemical marker for quality control and metabolomic studies [4]. Researchers focused on the biosynthesis of triterpenoids or the authentication of Ganoderma products can use this compound as a reference standard to verify the developmental stage of the fungal material, ensuring consistency and reproducibility in their work [4].

Application
Selection Property
Validation Focus
Lung cancer cell‑model studies (H460)
Defined cytotoxicity endpoint context
Cell‑viability assay reproducibility
Inflammatory pathway signaling research
Multi‑pathway modulation review
NF‑κB / MAPK endpoint interpretation
Ganoderma lucidum extract authentication
Fruiting body‑specific marker profile
HPLC fingerprint consistency
ADME/T prediction studies
Predicted ADMET attributes
In silico model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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